Target Selectivity: Confirmed GPR35 Inactivity vs. Established Antagonist ML145
The compound was evaluated in a primary functional antagonism assay against human GPR35 and returned an explicit 'inactive' call [1]. This negative result acquires value when contrasted with the potent GPR35 antagonist ML145 (CID-2286812), which exhibits an IC₅₀ of 20.1 nM at the same receptor . The absence of GPR35 antagonism for the target compound suggests that the ethane-1-sulfonamide moiety—lacking the extended aromatic and hydrogen-bond-accepting features present in many active GPR35 ligands—does not engage the orthosteric or allosteric sites required for receptor modulation, establishing a selectivity window of >4 orders of magnitude relative to a reference antagonist.
| Evidence Dimension | GPR35 functional antagonism potency |
|---|---|
| Target Compound Data | Inactive (no measurable IC₅₀) |
| Comparator Or Baseline | ML145: IC₅₀ = 20.1 nM |
| Quantified Difference | Selectivity factor > 10⁴ (est.) |
| Conditions | Primary antagonist assay; target: human GPR35 [1]; comparator assay: human GPR35 (CXCR8) antagonism |
Why This Matters
A documented inactive GPCR profile reduces the risk of serendipitous target engagement that could confound high-throughput screening campaigns or fragment-based lead discovery, making the compound a cleaner negative-control or selectivity-profiling tool.
- [1] ECBD Assay EOS74852; target: G-protein coupled receptor 35; result: inactive. https://sildrug.ibb.waw.pl/ecbd/EOS74852/ (accessed 2026-05-09). View Source
